molecular formula C10H8ClN3O B2469256 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1239747-93-3

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2469256
CAS No.: 1239747-93-3
M. Wt: 221.64
InChI Key: ZIPVAPWNHHGIKN-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions could use agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyridine derivative.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is not well-documented. compounds containing the 1,2,4-oxadiazole ring are known to interact with various biological targets, including enzymes and receptors. The molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the 1,2,4-oxadiazole ring and the cyclopropyl group, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

5-(2-chloropyridin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-7(2-1-5-12-8)10-13-9(14-15-10)6-3-4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPVAPWNHHGIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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